molecular formula C19H20ClN3O5 B4666507 1-(3-chlorophenyl)-4-(4,5-dimethoxy-2-nitrobenzoyl)piperazine

1-(3-chlorophenyl)-4-(4,5-dimethoxy-2-nitrobenzoyl)piperazine

Cat. No. B4666507
M. Wt: 405.8 g/mol
InChI Key: CTQPCFNCGHGUMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorophenyl)-4-(4,5-dimethoxy-2-nitrobenzoyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It is commonly known as 3C-P and is structurally similar to other psychoactive compounds such as mescaline and LSD. The synthesis and study of 3C-P have been of great interest to the scientific community due to its potential applications in research.

Mechanism of Action

The exact mechanism of action of 3C-P is not fully understood, but it is believed to act as a partial agonist of the 5-HT2A receptor. This receptor is involved in the regulation of mood, perception, and cognition, and its activation is associated with the psychedelic effects of compounds such as LSD and psilocybin.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3C-P are not well studied, but it is believed to induce psychedelic effects similar to those of other psychoactive compounds. These effects may include altered perception, mood, and cognition.

Advantages and Limitations for Lab Experiments

One advantage of using 3C-P in lab experiments is its structural similarity to other psychoactive compounds, which makes it a useful tool in the identification and characterization of novel compounds. However, its limited availability and potential for toxicity limit its use in research.

Future Directions

Future research on 3C-P could focus on the development of analytical methods for its detection and quantification in biological samples. Additionally, further studies on its mechanism of action and potential therapeutic applications could provide valuable insights into the treatment of psychiatric disorders.

Scientific Research Applications

One of the primary applications of 3C-P in scientific research is its use as a reference compound in the development of analytical methods for the detection and quantification of psychoactive compounds. Its structural similarity to other psychoactive compounds makes it a useful tool in the identification and characterization of novel compounds.

properties

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-(4,5-dimethoxy-2-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O5/c1-27-17-11-15(16(23(25)26)12-18(17)28-2)19(24)22-8-6-21(7-9-22)14-5-3-4-13(20)10-14/h3-5,10-12H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTQPCFNCGHGUMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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